Aminobutylethylisoluminol-biotin

Descripción general

Descripción

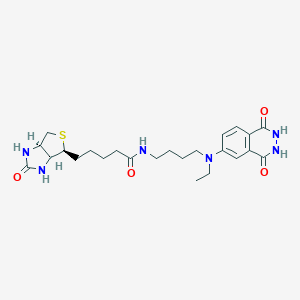

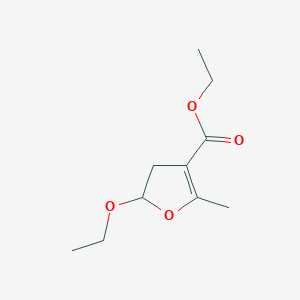

Aminobutylethylisoluminol-biotin is a complex molecule that contains 72 bonds, including 38 non-H bonds, 10 multiple bonds, 12 rotatable bonds, 4 double bonds, and 6 aromatic bonds . It also contains 2 five-membered rings, 2 six-membered rings, 1 eight-membered ring, and 1 ten-membered ring . The molecule consists of 69 atoms, including 34 Hydrogen atoms, 24 Carbon atoms, 6 Nitrogen atoms, 4 Oxygen atoms, and 1 Sulfur atom .

Synthesis Analysis

The synthesis of biotin-related molecules involves complex biochemical processes. Biotin biosynthesis-related genes have been identified in various organisms, and these genes encode enzymes that are involved in the synthesis of biotin . The enzymes are distributed in three groups: 7-keto-8-aminopelargonic acid synthase, diaminopelargonic acid synthase/dethiobiotin synthetase, and biotin synthase .Molecular Structure Analysis

The molecular structure of Aminobutylethylisoluminol-biotin is complex, with a total of 72 bonds and 69 atoms . It contains multiple types of bonds and rings, including aromatic bonds and five-membered and six-membered rings . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the Aminobutylethylisoluminol-biotin molecule .Aplicaciones Científicas De Investigación

Metabolism and Gene Expression : Biotin is integral to metabolism and gene expression, and may help alleviate neurological disorders by activating carboxylases (León-Del-Río, 2019).

Treatment of Hypertriglyceridemia : It significantly reduces plasma lipids, suggesting its potential use in treating hypertriglyceridemia in type 2 diabetic and nondiabetic subjects (Revilla-Monsalve et al., 2006).

Animal Feed Additive : Biotin is a safe and effective feed additive for animals, essential for enzymes in fatty acid synthesis and gene expression regulation (Westendorf, 2012).

Role in Human Diseases : It maintains metabolic homeostasis and is associated with diseases involving gluconeogenesis, fatty acid metabolism, and amino acid catabolism (Pacheco‐Alvarez et al., 2002).

Immunological and Inflammatory Functions : Biotin regulates immunological and inflammatory functions and can be therapeutically effective against metal allergies and cutaneous inflammation (Kuroishi, 2015).

Anti-Diabetes Potential : Its role in metabolism positions biotin as a potential anti-diabetes drug (Seki, 2006).

Birth Defects and Drug Interactions : Biotin plays a crucial role in mammalian metabolism, with implications for birth defects and drug interactions (Zempleni et al., 2021).

Chemiluminescence Assays : It is used in chemiluminescence energy transfer assays for detecting biotin in serum samples, providing a sensitive method for medical diagnostics (Williams & Campbell, 1986).

Target for Antituberculosis Agents : Biotin biosynthesis in bacteria is a potential target for developing new antituberculosis agents (Salaemae et al., 2016).

Cancer Pretargeting : Biotinylated Starburst dendrimers can increase radioactivity bound on cancer cells, aiding in cancer pretargeting protocols (Wilbur et al., 1998).

Fish Nutrition : Its role in fish growth, development, reproduction, and health is critical, though further research is needed to understand its full potential (Yossa et al., 2015).

Progressive Multiple Sclerosis : High doses of biotin may impact disability and progression in progressive multiple sclerosis (Sedel et al., 2015).

Hair Loss Treatment : Biotin replacement therapy improves hair loss in individuals with telegon effluvium and insufficient biotin levels (Sabry et al., 2021).

Gene Therapy Vector Applications : Biotinylation technologies in gene therapy vectors offer easier purification and cell-targeting capabilities (Barry et al., 2003).

Microbial Biotin Production : Modern biotechnological techniques are being explored to improve microbial biotin production for sustainable use in various industries (Streit & Entcheva, 2003).

Pathogenesis of Human Biotinidase Deficiency : Biotinidase knockout mice studies provide insights into the pathogenesis of human biotinidase deficiency (Hernandez-Vazquez et al., 2013).

Impact on Laboratory Tests : Biotin ingestion can interfere with biotinylated assays, affecting clinical interpretations in lab tests (Li et al., 2017).

Electron-Induced Damage Study : Research on electron-induced damage to biotin helps understand its functionality in radiation experiments (Keller et al., 2013).

Propiedades

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[4-[(1,4-dioxo-2,3-dihydrophthalazin-6-yl)-ethylamino]butyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N6O4S/c1-2-30(15-9-10-16-17(13-15)23(33)29-28-22(16)32)12-6-5-11-25-20(31)8-4-3-7-19-21-18(14-35-19)26-24(34)27-21/h9-10,13,18-19,21H,2-8,11-12,14H2,1H3,(H,25,31)(H,28,32)(H,29,33)(H2,26,27,34)/t18-,19-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDSBJKHVYBXJAU-ZJOUEHCJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C3=CC4=C(C=C3)C(=O)NNC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C3=CC4=C(C=C3)C(=O)NNC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80145948 | |

| Record name | Aminobutylethylisoluminol-biotin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aminobutylethylisoluminol-biotin | |

CAS RN |

103612-64-2 | |

| Record name | Aminobutylethylisoluminol-biotin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103612642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminobutylethylisoluminol-biotin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(2,2-Dimethylhydrazinyl)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B11987.png)